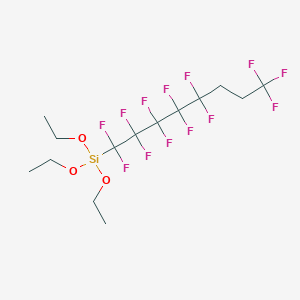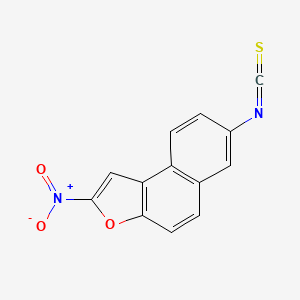
7-Isothiocyanato-2-nitronaphtho(2,1-b)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is a complex organic compound characterized by its unique structural features, which include an isothiocyanate group and a nitro group attached to a naphthofuran backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan typically involves multi-step organic reactions One common method starts with the nitration of naphtho(2,1-b)furan to introduce the nitro group
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.
Substitution: The isothiocyanate group is reactive towards nucleophiles, allowing for the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or alcohols under mild to moderate conditions.
Major Products:
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules, which can lead to the development of new biochemical probes or therapeutic agents.
Medicine: The compound’s unique functional groups make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan exerts its effects is primarily through its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Molecular Targets and Pathways:
Proteins: Covalent modification of cysteine residues.
DNA: Potential interactions with nucleophilic sites in DNA, leading to mutagenic effects.
Oxidative Stress Pathways: Modulation of cellular redox states through redox reactions involving the nitro group.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-2-nitronaphtho(2,1-b)furan: Similar in structure but with a methoxy group instead of an isothiocyanate group.
2-Nitro-7-methoxynaphtho(2,1-b)furan: Another derivative with a methoxy group, differing in the position of the nitro group.
Uniqueness: 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is unique due to the presence of both isothiocyanate and nitro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
125372-43-2 |
|---|---|
Molekularformel |
C13H6N2O3S |
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
7-isothiocyanato-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H6N2O3S/c16-15(17)13-6-11-10-3-2-9(14-7-19)5-8(10)1-4-12(11)18-13/h1-6H |
InChI-Schlüssel |
VLTVCYQMCFCYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
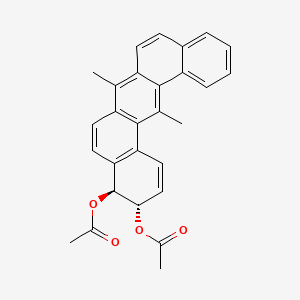
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
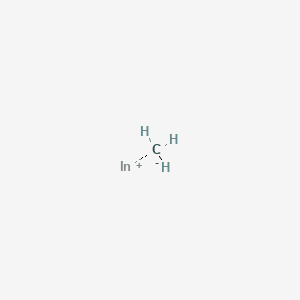
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
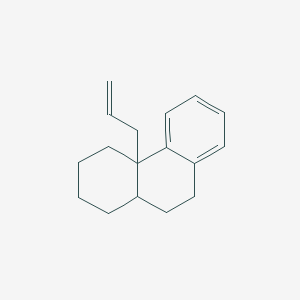

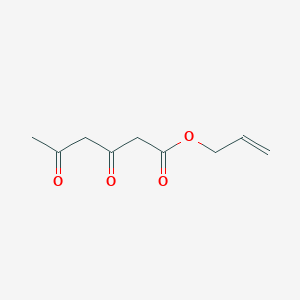
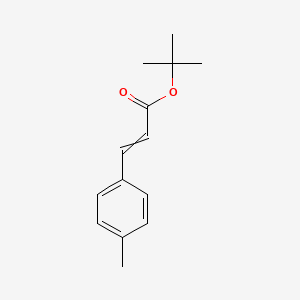
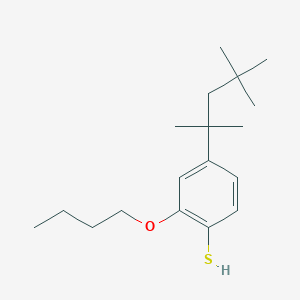
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
